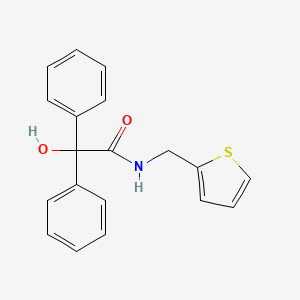![molecular formula C17H25FN2O2 B6639403 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol, also known as CPFM, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. CPFM belongs to the class of beta-adrenergic agonists, which are compounds that bind to and activate beta-adrenergic receptors in the body.
Mécanisme D'action
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and skeletal muscle. Activation of these receptors leads to an increase in heart rate, bronchodilation, and relaxation of smooth muscle.
Biochemical and Physiological Effects:
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has been shown to have significant biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as to cause bronchodilation and relaxation of smooth muscle. 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has also been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to using 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol in lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds found in the body. Additionally, 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol. One potential direction is to further investigate its potential as a beta-adrenergic agonist for the treatment of various diseases. Another direction is to explore its potential as a radioligand for imaging beta-adrenergic receptors in vivo. Additionally, there is a need for further studies on the toxicity of 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol and its potential side effects. Overall, 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has significant potential for medicinal chemistry research and warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride to form the intermediate cyclopropyl-[(2-fluorophenyl)methyl]amine. The intermediate is then reacted with morpholine and 2-propanol to yield 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol. The synthesis method has been optimized to produce high yields of pure 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol.
Applications De Recherche Scientifique
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have promising activity as a beta-adrenergic agonist, which makes it a potential candidate for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. 1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential use as a radioligand for imaging beta-adrenergic receptors in vivo.
Propriétés
IUPAC Name |
1-[cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c18-17-4-2-1-3-14(17)11-20(15-5-6-15)13-16(21)12-19-7-9-22-10-8-19/h1-4,15-16,21H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBHZIOHQLHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)CC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)
![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)


![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)
![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)